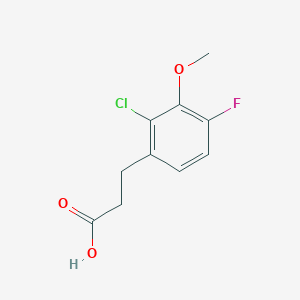

3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(2-chloro-4-fluoro-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-15-10-7(12)4-2-6(9(10)11)3-5-8(13)14/h2,4H,3,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBZMDZEWDUDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237803 | |

| Record name | 2-Chloro-4-fluoro-3-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171917-26-2 | |

| Record name | 2-Chloro-4-fluoro-3-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171917-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-3-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the propanoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Overview

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁ClFNO₃

- Molecular Weight : Approximately 247.65 g/mol

- IUPAC Name : 3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid

This compound features a propanoic acid backbone with a substituted aromatic ring containing chlorine and fluorine atoms, along with a methoxy group. These structural characteristics contribute to its diverse biological activities.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the structure can enhance its efficacy against human leukemia cells, indicating potential for further development as an anticancer agent.

- Antimicrobial Properties : Research has demonstrated that compounds with similar structures possess significant antimicrobial activity against strains such as E. coli and S. aureus. This positions this compound as a promising candidate for new antimicrobial agents.

Agricultural Chemistry

The compound has potential applications in agriculture, particularly as a herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management solutions.

- Herbicidal Activity : Compounds similar to this compound have been patented for their herbicidal properties, suggesting that this compound may also exhibit similar functionalities .

Material Science

In material science, this compound can be utilized in the synthesis of novel materials with unique properties due to its chemical structure.

- Polymer Synthesis : The compound can serve as a building block for creating polymers with specific functionalities, enhancing the performance of materials used in various applications .

Cytotoxicity Against Cancer Cells

A detailed study evaluated the effects of various amino acid derivatives on human leukemia cells. The findings indicated that structural modifications could significantly enhance cytotoxic efficacy, highlighting the potential of this compound in cancer therapy.

Antimicrobial Activity Investigation

Another investigation focused on the antimicrobial properties of structurally related compounds. The results showed significant inhibition against bacterial strains, reinforcing the potential use of this compound in developing new antimicrobial agents.

Data Summary Table

| Application Area | Potential Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Cytotoxic effects on leukemia cells |

| Antimicrobial Agent | Inhibition of E. coli and S. aureus | |

| Agricultural Chemistry | Herbicide | Inhibition of weed growth |

| Material Science | Polymer Synthesis | Development of functional materials |

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound valuable for research in pharmacology and biochemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted phenylpropanoic acids exhibit diverse physicochemical and biological properties depending on the position and nature of substituents. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues with Halogen and Methoxy Substituents

3-(3-Chloro-4-methoxyphenyl)propanoic acid (CID 10889272) Molecular Formula: C₁₀H₁₁ClO₃ Substituents: 3-Cl, 4-OMe SMILES: COC1=C(C=C(C=C1)Cl)CCC(=O)O Key Differences: Lacks the 2-F substituent present in the target compound. The chloro and methoxy groups are positioned at 3 and 4, altering electronic effects and steric hindrance.

(Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate

- Molecular Formula : C₁₀H₈Cl₂O₃

- Substituents : 2,4-Cl, hydroxyacrylate group

- Key Differences : Dichloro substitution and a hydroxyacrylate moiety increase acidity and rigidity. Crystallographic data reveals planar geometry, which may influence binding interactions in biological systems .

Amino- and Phenoxy-Linked Derivatives

3-[(2-Fluoro-3-methoxyphenyl)amino]propanoic acid (SY421386) Substituents: 2-F, 3-OMe (amino-linked) Key Differences: The amino linker introduces flexibility and hydrogen-bonding capacity. This structural variation may enhance solubility but reduce metabolic stability compared to direct phenyl-propanoic acid bonds .

The 2-Cl/3-OMe arrangement mimics the target compound but with an ether linkage .

Biological Activity

3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a propanoic acid backbone with a phenyl ring substituted by chlorine, fluorine, and methoxy groups. These substituents are crucial as they influence the compound's reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 246.66 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxylic acid group allows for hydrogen bonding, while the aromatic ring facilitates hydrophobic interactions, which are essential for binding to biological molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

-

Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

Bacterial Strain MIC (µM) Staphylococcus aureus 5.64 Escherichia coli 8.33 Bacillus subtilis 4.69 - Antiviral Properties : The compound has been evaluated for its antiviral activity against various viruses, showing promising results that warrant further investigation.

- Antifungal Activity : It also demonstrates antifungal properties, particularly against strains like Candida albicans.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal reported that modifications in the phenyl ring significantly affected the antimicrobial efficacy of similar compounds. The introduction of halogen atoms was found to enhance activity against certain bacterial strains .

- Pharmacokinetic Studies : Research has shown that compounds with similar structures exhibit favorable pharmacokinetic profiles, suggesting good oral bioavailability and low cytotoxicity at therapeutic doses .

Q & A

Q. What advanced techniques are recommended for analyzing trace impurities in synthesized batches?

- Methodological Answer :

- LC-HRMS : Detect impurities at <0.1% levels using a C18 column and ESI+ ionization .

- NMR spiking : Add authentic impurity standards (e.g., 3-methoxyphenyl byproducts) to confirm identity .

- ICP-MS : Screen for heavy metal contaminants (e.g., Pd residues from catalysis) with detection limits <1 ppb .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.